(2E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one
Description
(2E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one is a complex organic compound that features a combination of benzodioxole and dihydroquinoline moieties
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-13-2-5-15-11-16(21)6-7-17(15)22(13)20(23)9-4-14-3-8-18-19(10-14)25-12-24-18/h3-4,6-11,13H,2,5,12H2,1H3/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCQBGAXBIWEKG-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C=CC3=CC4=C(C=C3)OCO4)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(N1C(=O)/C=C/C3=CC4=C(C=C3)OCO4)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Synthesis of the Dihydroquinoline Moiety: This involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone.
Coupling Reaction: The final step involves the coupling of the benzodioxole and dihydroquinoline moieties through a condensation reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
(2E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Researchers investigate its interactions with various biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(1,3-benzodioxol-5-yl)-1-(6-chloro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one: Similar structure with a chlorine atom instead of fluorine.
(2E)-3-(1,3-benzodioxol-5-yl)-1-(6-bromo-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one imparts unique electronic properties, potentially enhancing its reactivity and interactions with biological targets compared to its chloro and bromo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
